2-Butanamido-3,5-dichlorobenzoic acid
Overview
Description
2-Butanamido-3,5-dichlorobenzoic acid is an organic compound with the molecular formula C₁₁H₁₁Cl₂NO₃ and a molecular weight of 276.12 g/mol It is a derivative of benzoic acid, featuring both butanamido and dichloro substituents on the benzene ring
Mechanism of Action
Target of Action
The primary targets of 2-Butanamido-3,5-dichlorobenzoic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
Like other benzoic acid derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
As a small molecule, it is expected to have good bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanamido-3,5-dichlorobenzoic acid typically involves the acylation of 3,5-dichlorobenzoic acid with butanoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group to form the final product. The reaction conditions generally include:
Temperature: Room temperature
Solvent: Anhydrous conditions
Catalyst/Base: Pyridine or other suitable bases
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactants: 3,5-dichlorobenzoic acid and butanoyl chloride
Catalysts: Pyridine or other bases
Reaction Conditions: Controlled temperature and pressure to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
2-Butanamido-3,5-dichlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: 3,5-dichlorobenzoic acid and butanamide.
Oxidation/Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-Butanamido-3,5-dichlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Butanamido-3,5-dichlorobenzoic acid can be compared with other similar compounds, such as:
3,5-Dichlorobenzoic acid: Lacks the butanamido group, making it less versatile in certain applications.
2-Butanamido-4,6-dichlorobenzoic acid: Similar structure but different substitution pattern, leading to different chemical properties and reactivity.
2-Butanamido-3,5-dibromobenzoic acid:
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(butanoylamino)-3,5-dichlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-2-3-9(15)14-10-7(11(16)17)4-6(12)5-8(10)13/h4-5H,2-3H2,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAELTMHMRVREIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.